6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
Description
This compound is a pyridazin-3-one derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane carbonyl group at position 6, a 4-fluorophenyl substituent at position 2, and a methoxy group at position 3. Pyridazinone derivatives are well-documented in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The 4-fluorophenyl group is a common pharmacophore in CNS-targeting drugs, while the methoxy substituent may influence solubility and electronic properties .
Properties
IUPAC Name |
6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5/c1-26-15-12-16(24)23(14-4-2-13(20)3-5-14)21-17(15)18(25)22-8-6-19(7-9-22)27-10-11-28-19/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOISZMZLJBDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCC3(CC2)OCCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one is a novel pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazinone core, a fluorophenyl group, and a spirocyclic moiety. Its molecular formula is with a molecular weight of approximately 333.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈FN₃O₃ |
| Molecular Weight | 333.33 g/mol |
| CAS Number | Not available |
Research indicates that the compound interacts with various biological targets, including:
- σ1 Receptors : The compound exhibits high affinity for sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems. The binding affinity (K(i)) has been reported to be in the low nanomolar range, suggesting potent activity .
- Acetylcholine Transporters : The compound has shown significant selectivity for vesicular acetylcholine transporters, which may contribute to its neuropharmacological effects .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound can be utilized as radiotracers for tumor imaging. For instance, an analogue labeled with fluorine-18 showed specific binding to σ1 receptors in tumor models, indicating its potential application in cancer diagnostics .
Neuroprotective Effects
The interaction with σ1 receptors suggests that the compound may possess neuroprotective properties. In vitro studies have indicated that compounds targeting σ1 receptors can mitigate neuronal damage and promote cell survival under stress conditions.
Case Studies
- In Vivo Imaging Studies : A study involving small animal PET imaging revealed that the compound accumulates significantly in human carcinoma and melanoma models. This accumulation was notably reduced when pre-treated with haloperidol, confirming the specificity of binding to σ1 receptors .
- Pharmacological Profiling : Various analogues were synthesized and evaluated for their pharmacological profiles. Compounds with modifications in the spirocyclic structure demonstrated varied affinities for σ receptors and differing biological activities, highlighting the importance of structural optimization in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Spirocyclic Moieties
(a) 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 1960391-70-1)
- Structure: Shares the 1,4-dioxa-8-azaspiro[4.5]decane core but lacks the pyridazinone ring. Instead, it has a 3-fluoro-5-methoxyphenyl substituent.
- Properties: Molecular formula C₁₄H₁₈FNO₃, molecular weight 279.3 g/mol. Exhibits moderate lipophilicity (LogP ~1.3) and a polar surface area (PSA) of 51.7 Ų .
- Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
(b) 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Structure : Contains a diazaspiro[4.5]decane-2,4-dione core with phenyl and piperazine substituents.
- Pharmacology : Reported to exhibit serotonin receptor (5-HT₁A) antagonism, suggesting CNS applications .
(c) 1,4-Dioxa-8-azaspiro[4.5]decane-8-yl-(6-methylpyridin-3-yl)methanone (CAS: 613660-31-4)
Pyridazinone-Based Analogs
(a) 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone
- Structure: A simpler pyridazinone derivative with a phenyl group at position 2 and chlorine at position 3.
- Use: Known as pyrazon, a herbicide targeting photosynthetic electron transport .
- Comparison : The absence of a spirocyclic system limits its conformational rigidity and pharmacological versatility compared to the target compound.
(b) 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Pharmacological and Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|---|
| Target Compound | ~375.3 | Pyridazinone + Spirocyclic | 4-Fluorophenyl, Methoxy | Hypothesized kinase inhibition |
| 8-(3-Fluoro-5-methoxyphenyl)-spirodecane | 279.3 | Spirocyclic | 3-Fluoro-5-methoxyphenyl | Unknown |
| 5-Amino-4-chloro-2-phenyl-pyridazinone | 237.6 | Pyridazinone | Phenyl, Chlorine | Herbicidal (pyrazon) |
| 8-Phenyl-diazaspirodecane-2,4-dione | 407.5 | Diazaspiro[4.5]decane | Phenyl, Piperazine | 5-HT₁A antagonism |
Key Research Findings and Gaps
- Structural Advantages: The target compound’s spirocyclic moiety may improve metabolic stability over non-spiro pyridazinones, as seen in similar spiro systems .
- Unresolved Questions: Limited pharmacological data exist for the target compound.
- Safety Profile : The hazard profile of the target compound may resemble ’s spirocyclic analog (H315/H319/H335), necessitating rigorous toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
